2-(2,3-Dimethylphenoxy)-5-fluoroaniline
Description
2-(2,3-Dimethylphenoxy)-5-fluoroaniline is a fluorinated aromatic amine with the molecular formula C₁₄H₁₄FNO and a molecular weight of 231.27 g/mol . Its structure features a 5-fluoroaniline core substituted with a 2,3-dimethylphenoxy group at the 2-position. This compound is identified by CAS number 946716-89-8 and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-5-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-9-4-3-5-13(10(9)2)17-14-7-6-11(15)8-12(14)16/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAHAINVTCDTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)F)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenoxy)-5-fluoroaniline typically involves the following steps:
Nitration: The starting material, 2,3-dimethylphenol, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group, forming 2,3-dimethylphenylamine.
Fluorination: The amine group is then subjected to electrophilic fluorination to introduce the fluorine atom at the 5th position.
Coupling: Finally, the 2,3-dimethylphenylamine is coupled with a suitable fluorinating agent to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by fluorination using industrial fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenoxy)-5-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2,3-Dimethylphenoxy)-5-fluoroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical compound due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenoxy)-5-fluoroaniline involves its interaction with specific molecular targets and pathways. The fluorine atom and the dimethylphenoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- All analogs share identical molecular formulas and weights, indicating positional isomerism.
- Substituent positions (e.g., 2,3- vs.
Physicochemical Properties
Spectroscopic and Structural Analysis
Fluoroaniline isomers exhibit distinct spectroscopic signatures. For instance:
- 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline show differences in infrared (IR) and nuclear magnetic resonance (NMR) spectra due to fluorine's electron-withdrawing effects and substituent positioning .
- Molecular docking studies reveal that substituent orientation impacts binding affinity to biological targets, such as enzymes or receptors .
Biological Activity
2-(2,3-Dimethylphenoxy)-5-fluoroaniline is a compound of interest in medicinal and synthetic chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Name: this compound
- CAS Number: 946716-89-8
- Molecular Formula: C₁₃H₁₅FNO
- Molecular Weight: 219.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluoro and dimethyl groups enhances its lipophilicity and may influence its binding affinity to biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study on related aniline derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest at the G1 phase .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-(4-Chloro-3,5-dimethylphenoxy)-5-fluoroaniline | 15 | Induces apoptosis in cancer cells |
| 4-Chloro-3,5-dimethylphenol | 20 | Inhibits cell migration and angiogenesis |
| 5-Fluoro-2-(3-isopropylphenoxy)aniline | 12 | Cell cycle arrest at G1 phase |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting specific kinases involved in cancer progression. The inhibition mechanism typically involves competitive binding to the active site of the enzyme, preventing substrate access.
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Animal Models
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest moderate absorption with a half-life conducive for therapeutic use. Further studies are needed to elucidate its metabolic pathways and excretion profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
